Simvastatin Ethyl Ester
Description
Chemical Nomenclature and Structural Considerations of Simvastatin (B1681759) Ethyl Ester
Simvastatin Ethyl Ester is a specific derivative of simvastatin's active form. Its precise chemical identity is critical for its synthesis and use in research and quality control.
Nomenclature: The compound is formally known by several names in scientific literature and chemical catalogs. The most precise is its IUPAC name: ethyl (3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate . evitachem.comsynzeal.com It is also commonly referred to by synonyms such as Simvastatin Acid Ethyl Ester, Simvastatin Hydroxy Acid Ethyl Ester, and Simvastatin EP Impurity M. synzeal.comclearsynth.comsynthinkchemicals.comcymitquimica.com
Structural Details: The molecular structure of this compound is complex, featuring multiple functional groups and chiral centers. evitachem.com The stereochemistry, indicated by notations like "(3R,5R)" and "(1S,2S,6R,8S,8aR)", is crucial to its chemical and biological identity. evitachem.com The structure consists of a dihydroxyheptanoate ethyl ester side chain attached to a complex hexahydronaphthalene (B12109599) ring system, which itself is substituted with a 2,2-dimethylbutanoate group. evitachem.comsynzeal.com
Below is a table summarizing the key chemical and structural properties of this compound.
| Property | Value | Source(s) |
| IUPAC Name | ethyl (3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate | evitachem.comsynzeal.comlgcstandards.com |
| Synonyms | Simvastatin Acid Ethyl Ester, Simvastatin Hydroxy Acid Ethyl Ester, Simvastatin EP Impurity M | clearsynth.comsynthinkchemicals.comcymitquimica.com |
| CAS Number | 864357-87-9 | evitachem.comclearsynth.comsynthinkchemicals.combiosynth.com |
| Molecular Formula | C₂₇H₄₄O₆ | evitachem.comclearsynth.comsynthinkchemicals.combiosynth.com |
| Molecular Weight | ~464.63 g/mol | evitachem.comclearsynth.comsynthinkchemicals.combiosynth.com |
| Appearance | Off-White Solid | cymitquimica.com |
| SMILES | CCC(C)(C)C(=O)O[C@H]1CC@HC | biosynth.com |
| InChI Key | VVAUQJHCHXQKFR-MLKWKJRISA-N | cymitquimica.com |
Contextualization of Ester Functionalities in Statin Prodrug Design and Metabolism
The use of ester functionalities is a well-established strategy in prodrug design, aimed primarily at enhancing the pharmacokinetic properties of a drug, such as its oral bioavailability. nih.govactamedicamarisiensis.ro
Prodrug Strategy: Simvastatin itself is administered as an inactive lactone prodrug. drugbank.comsigmaaldrich.com In the body, this lactone ring is hydrolyzed by enzymes, primarily carboxylesterases (hCE1) in the liver, to form the pharmacologically active β-hydroxy acid metabolite. nih.govnih.govresearchgate.net This open-ring acid form is what competitively inhibits the HMG-CoA reductase enzyme. nih.govnih.gov The conversion of a carboxylic acid to an ester generally increases its lipophilicity, which can facilitate more efficient passive transport across cell membranes and improve absorption from the gastrointestinal tract. nih.govscirp.org The synthesis of the ethyl ester variant of simvastatin's active hydroxy acid form is based on this principle, with research exploring its potential to enhance properties like solubility and bioavailability. evitachem.com
Academic Rationale for Research on this compound
The primary academic and industrial rationale for the synthesis and study of this compound is its role as a qualified impurity and reference standard in the manufacturing of simvastatin.
Impurity Reference Standard: Regulatory bodies require that pharmaceutical products are analyzed for impurities. This compound is designated as "Simvastatin EP Impurity M" in the European Pharmacopoeia. synzeal.comsynthinkchemicals.com Its presence can arise from the manufacturing process, potentially as a by-product. psu.edu To ensure the quality, purity, and consistency of the final simvastatin drug product, highly sensitive analytical methods are required to detect and quantify such impurities. nih.gov
Analytical Method Development: The availability of pure, well-characterized this compound is essential for the development and validation of these analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). synzeal.comclearsynth.comnih.govpsu.edu Researchers synthesize the compound to serve as a reference standard for these techniques. evitachem.comnih.gov This allows for accurate identification and quantification during routine quality control (QC) applications for Abbreviated New Drug Applications (ANDA) and the commercial production of simvastatin. synzeal.comclearsynth.com
The table below details some of the research findings related to the analysis and synthesis of this compound.
| Research Area | Findings and Methods | Source(s) |
| Synthesis | Synthesized via alkaline hydrolysis of simvastatin to its hydroxy acid form, followed by esterification with ethanol (B145695) in the presence of an acid catalyst. | evitachem.com |
| Characterization | Structure and purity confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier Transform Infrared (FTIR) spectroscopy. | evitachem.comnih.govresearchgate.net |
| Analytical Application | Used as a reference standard for analytical method development and validation (AMV) and Quality Control (QC) of simvastatin. | synzeal.comclearsynth.comsynthinkchemicals.com |
| Chromatographic Analysis | A Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method was developed for the simultaneous estimation of simvastatin and its impurities, including the β-hydroxy acid form. | nih.govresearchgate.net |
| Regulatory Status | Identified as Simvastatin EP Impurity M. | synzeal.comsynthinkchemicals.com |
While some research has explored this compound as a potential therapeutic agent for dyslipidemia, its most significant and well-documented role in pharmaceutical science is as a critical reference material for ensuring the safety and quality of simvastatin. synzeal.comsynthinkchemicals.combiosynth.com
Structure
2D Structure
Properties
Molecular Formula |
C27H44O6 |
|---|---|
Molecular Weight |
464.6 g/mol |
IUPAC Name |
ethyl 7-[8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/C27H44O6/c1-7-27(5,6)26(31)33-23-14-17(3)13-19-10-9-18(4)22(25(19)23)12-11-20(28)15-21(29)16-24(30)32-8-2/h9-10,13,17-18,20-23,25,28-29H,7-8,11-12,14-16H2,1-6H3 |
InChI Key |
VVAUQJHCHXQKFR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)OCC)O)O)C |
Origin of Product |
United States |
Synthetic Strategies and Chemical Derivatization of Simvastatin Ethyl Ester
Methodologies for the Preparation of Simvastatin (B1681759) Ethyl Ester
The preparation of Simvastatin Ethyl Ester can be broadly categorized into chemical synthesis and biocatalytic approaches. These methods leverage different principles to achieve the esterification of the parent compound's hydroxy acid form.
Chemical Synthesis from Simvastatin Hydroxy Acid
The most direct chemical route to this compound involves a two-step process starting from simvastatin.
Alkaline Hydrolysis: The initial step is the hydrolysis of the lactone ring in simvastatin to yield its corresponding β-hydroxy acid form, Simvastatin Hydroxy Acid. This reaction is typically carried out under basic conditions, for instance, by using sodium hydroxide in a methanolic solution. Subsequent acidification neutralizes the solution and isolates the hydroxy acid.
Esterification: The resulting Simvastatin Hydroxy Acid is then esterified using ethanol (B145695). This reaction is generally performed in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄), to facilitate the formation of the ethyl ester and water. This classic Fischer esterification method enhances the lipophilicity of the molecule.
Step 1 (Hydrolysis): Simvastatin + NaOH → Simvastatin Hydroxy Acid Sodium Salt
Step 2 (Esterification): Simvastatin Hydroxy Acid + Ethanol (in presence of H₂SO₄) → this compound + Water
Characterization of the final product is confirmed using standard analytical techniques, including Mass Spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy to verify the molecular structure and purity.
Biocatalytic Approaches to Ethyl Esterification for Selectivity Control
While biocatalysis is paramount in the synthesis of the simvastatin core structure, specific literature detailing the direct enzymatic ethyl esterification of Simvastatin Hydroxy Acid is not abundant. However, the principles of biocatalysis offer a theoretical framework for achieving this transformation with high selectivity, potentially avoiding the harsh conditions of acid catalysis.
Enzymes such as lipases are widely used in the industry for esterification reactions in non-aqueous solvents, a practice known as non-aqueous enzymology. These enzymes can catalyze the formation of ester bonds with high chemo- and regioselectivity. A hypothetical biocatalytic approach would involve the use of an immobilized lipase, such as Candida antarctica lipase B (commonly known as Novozym 435), in a solvent-free system or an organic solvent with ethanol as the acyl acceptor. This method could offer milder reaction conditions and minimize side-product formation compared to chemical synthesis.
Chemoenzymatic Synthesis of this compound Precursors
The most efficient and green manufacturing processes for simvastatin, the direct precursor to this compound, are chemoenzymatic. These methods combine traditional chemical steps with highly specific enzymatic reactions to improve yield and reduce waste.
A key advancement in this area involves the use of a genetically engineered acyltransferase, LovD, derived from the lovastatin biosynthetic gene cluster. The process begins with the chemical hydrolysis of lovastatin, a natural fungal product, to produce the intermediate Monacolin J.
Subsequently, a whole-cell biocatalytic process is employed, utilizing an Escherichia coli strain engineered to overexpress the LovD enzyme. This enzyme regioselectively acylates the C8 hydroxyl group of Monacolin J to produce simvastatin. nih.govresearchgate.net A critical innovation in this process was the development of a novel, membrane-permeable acyl donor, α-dimethylbutyryl-S-methyl-mercaptopropionate (DMB-S-MMP), which is efficiently used by the LovD enzyme. researchgate.netnih.gov
| Parameter | Substrate | Value | Reference |
|---|---|---|---|
| Km | Monacolin J | 0.78 ± 0.12 mM | researchgate.net |
| Km | DMB-S-MMP | 0.67 ± 0.04 mM | researchgate.net |
| kcat | N/A | 0.66 ± 0.03 min⁻¹ | researchgate.net |
Derivatization of this compound for Mechanistic and Analytical Investigations
Derivatization of the this compound molecule is essential for conducting detailed mechanistic studies and for developing sensitive analytical methods. These modifications can be designed to be highly specific to certain regions of the molecule.
Regioselective Derivatization Strategies
Regioselective derivatization allows for the modification of a specific functional group within the complex structure of this compound, leaving other parts of the molecule unchanged. Research into novel simvastatin analogs has demonstrated that the hexahydronaphthalene (B12109599) nucleus can be selectively modified. For example, substitution of hydroxyl and hydroxyalkyl functionalities at the C-7 position has been achieved through strategies involving epoxidation or Lewis acid-catalyzed aldol reactions of an 8-keto silyl enol ether intermediate. nih.gov
For analytical purposes, derivatization can be used to introduce a tag that enhances detectability. For instance, simvastatin and its active metabolite have been derivatized with 1-bromoacetylpyrene to create a fluorescent product, enabling highly sensitive detection in human plasma by HPLC. This approach targets the hydroxyl group for esterification with the fluorescent tag, a strategy that could be adapted for this compound to study its pharmacokinetics or for quality control analysis.
Isotopic Labeling for Tracing Studies
Isotopic labeling is a powerful technique used to trace the metabolic fate of a molecule in vivo or to elucidate reaction mechanisms. wikipedia.org This involves replacing one or more atoms in the molecule with their stable, non-radioactive isotopes (e.g., Deuterium (²H), Carbon-13 (¹³C), Nitrogen-15 (¹⁵N)). wikipedia.org
A synthesis for deuterium-labeled simvastatin has been reported, starting from lovastatin and proceeding through a nine-step sequence. researchgate.net This same principle can be applied to produce isotopically labeled this compound. For example:
Labeling the Ethyl Group: Using ¹³C-labeled ethanol (¹³CH₃¹³CH₂OH) during the esterification step would introduce a label into the ethyl moiety of the molecule.
Labeling the Core Structure: Starting the synthesis with an isotopically labeled precursor, such as deuterated lovastatin, would result in a labeled hexahydronaphthalene core.
Once synthesized, these labeled compounds act as tracers. Their journey through a biological system can be monitored using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org These techniques can distinguish the labeled compound from its unlabeled counterparts based on mass or nuclear spin properties, respectively, providing invaluable data on metabolic pathways, degradation rates, and the formation of metabolites. isotope.com
Biotransformational Studies of Simvastatin Ethyl Ester in Non Human Biological Systems and in Vitro Models
Enzymatic Hydrolysis Mechanisms of Simvastatin (B1681759) Ethyl Ester
The conversion of simvastatin to its active form, simvastatin acid, is predominantly an enzymatic process. nih.govmdpi.com This hydrolysis is carried out by esterases present in various tissues and biological fluids. mdpi.comresearchgate.net
Identification and Characterization of Esterases Mediating Hydrolysis in Non-Human Systems
In non-human systems, particularly rodents, carboxylesterases are the primary enzymes responsible for the hydrolysis of simvastatin. nih.govmdpi.comresearchgate.net Studies utilizing esterase inhibitors have confirmed that carboxylesterase is the major esterase in rat blood that hydrolyzes simvastatin. nih.govresearchgate.net These enzymes are glycoproteins primarily located in the endoplasmic reticulum of hepatocytes. sigmaaldrich.com
Research has also indicated the involvement of esterases from other sources, such as rabbit liver, in the hydrolysis of simvastatin. sigmaaldrich.com Furthermore, investigations into the role of gut microbiota have revealed that esterases from probiotic bacteria, including Lactobacillus and Bifidobacterium, can also contribute to the hydrolysis of the lactone ring of simvastatin. nih.gov This suggests a complex interplay between the host's enzymes and its gut microbiome in the metabolic activation of simvastatin. nih.govnih.gov
In contrast to rodents, in human blood, both carboxylesterase and paraoxonase are the major esterases mediating the hydrolysis of simvastatin. nih.govresearchgate.net The rate of conversion from simvastatin to its active acid form is notably lower in human plasma compared to rat plasma. mdpi.com
Kinetic Analysis of Hydrolysis Reactions in Cellular and Subcellular Fractions
Kinetic analyses of simvastatin hydrolysis have been conducted in various cellular and subcellular fractions to understand the efficiency of this biotransformation. In vitro studies with mouse and rat liver microsomes have demonstrated the metabolic conversion of simvastatin. psu.edu The high levels of esterase activity in rodent plasma facilitate the rapid formation of simvastatin acid from the parent compound. psu.edu
The intrinsic clearance (Cl int) values for the hydrolysis of simvastatin by different human recombinant enzymes have been determined, providing a quantitative measure of their metabolic capacity. For instance, the Cl int values for PON1, CES1b, PON3, and CES1c have been reported as 8.75, 5.77, 3.93, and 2.45 μL/min/mg protein, respectively. nih.govresearchgate.net These data highlight the differential contributions of various esterase isoforms to simvastatin hydrolysis.
Table 1: Kinetic Parameters of Simvastatin Hydrolysis by Human Recombinant Esterases
| Enzyme | Intrinsic Clearance (Cl int) (μL/min/mg protein) |
|---|---|
| PON1 | 8.75 |
| CES1b | 5.77 |
| PON3 | 3.93 |
| CES1c | 2.45 |
Data sourced from multiple studies. nih.govresearchgate.net
Characterization of Metabolites Derived from Simvastatin Ethyl Ester Biotransformation
The biotransformation of simvastatin results in the formation of several metabolites, with the primary active metabolite being the β-hydroxyacid form. drugbank.com
Structural Elucidation of Biotransformation Products
The major active metabolites of simvastatin identified in human plasma include the β-hydroxyacid of simvastatin and its 6'-hydroxy, 6'-hydroxymethyl, and 6'-exomethylene derivatives. fda.gov In vitro studies using rat liver microsomes have identified major metabolites such as 6'-OH-SV (I) and 3”-OH-SV (III), formed through allylic and aliphatic hydroxylation, and 6'-exomethylene-SV (IV), formed by dehydrogenation. psu.edu Further metabolism in vivo can lead to the formation of 6'-CHOH-SV (V) and 6'-COOH-SV (VI). psu.edu A species-specific metabolite, 1',2',6',7',8',8a'-hexahydro-2',6'-dimethyl-8'-(2”,2”-dimethyl-1-oxobutoxy)-1'-naphthalene-pentanoic acid (VII), has been identified in rodents. psu.edu
A recent study using rat liver microsomes and isolated perfused rat liver hepatocytes identified a total of 29 metabolites. mdpi.com Among these, exomethylene simvastatin acid (exomethylene SVA), monohydroxy SVA, and dihydrodiol SVA were identified as new metabolites in rat liver microsomes. mdpi.com
Quantitative Analysis of Metabolite Formation
Quantitative analysis has provided insights into the extent of metabolite formation. Following oral administration of radiolabeled simvastatin in humans, approximately 13% of the dose is excreted in the urine and 60% in the feces, with the latter representing absorbed drug equivalents excreted in bile and unabsorbed drug. fda.gov
In a pharmacokinetic study in rats, the administration of simvastatin without esterase inhibitors during blood sampling led to a significant underestimation of simvastatin concentration and overestimation of simvastatin acid concentration. nih.govresearchgate.net Specifically, the Cmax and AUC0-∞ of simvastatin were only about 17% and 15% of the values obtained when esterase inhibitors were used. nih.govresearchgate.net Conversely, the Cmax and AUC0-∞ of simvastatin acid were 1.6 and 1.8 times higher, respectively, without the inhibitors. nih.govresearchgate.net This highlights the rapid and extensive nature of the enzymatic hydrolysis in rats.
Investigation of Biological Activity and Molecular Interactions of Simvastatin Ethyl Ester
Evaluation of HMG-CoA Reductase Inhibition by Simvastatin (B1681759) Ethyl Ester and its Hydrolysis Products in Vitro
Simvastatin Ethyl Ester is an inactive lactone prodrug that must undergo hydrolysis to its corresponding β-hydroxy acid form to become pharmacologically active. uio.noe-lactancia.org This conversion is mediated by esterases, such as carboxylesterase and paraoxonase, found in the body. nih.govresearchgate.net The active simvastatin acid is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. uio.nonih.gov
Direct Enzyme Inhibition Assays with Purified Enzyme
Direct enzyme inhibition assays performed with the purified HMG-CoA reductase enzyme demonstrate the potent inhibitory capacity of the hydrolyzed, active form of simvastatin. In its ethyl ester (lactone) form, the compound exhibits minimal direct inhibitory activity. However, upon hydrolysis to simvastatin acid, it becomes a powerful inhibitor. Studies have reported IC50 values—the concentration required to inhibit 50% of the enzyme's activity—for simvastatin acid to be in the low nanomolar range. For instance, a comparative study of various statin acids found that most, including simvastatin acid, inhibited HMG-CoA reductase with IC50 concentrations of 3-20 nM. helsinki.fi This high potency is a direct result of the structural similarity between the hydroxy-acid portion of the molecule and the natural substrate of the enzyme, HMG-CoA. drugbank.com
Competitive Binding Studies at the Enzyme Active Site
The mechanism of HMG-CoA reductase inhibition by simvastatin acid is competitive. e-lactancia.orgdrugbank.comresearchgate.net This means the active drug directly competes with the endogenous substrate, HMG-CoA, for binding at the enzyme's active site. helsinki.fidrugbank.com The affinity of simvastatin acid for HMG-CoA reductase is significantly higher than that of the natural substrate. helsinki.fi Binding affinity, often expressed as the inhibition constant (Ki), quantifies this. For simvastatin's active form, a Ki value of 0.12 nM has been reported, indicating a very tight binding to the enzyme. caymanchem.com The lactone structure of this compound does not effectively bind to the active site; only after hydrolysis does the opened ring structure of the resulting acid gain the ability to engage in the necessary molecular interactions to block the active site and prevent the conversion of HMG-CoA to mevalonate (B85504). e-lactancia.orgnih.gov
| Parameter | Compound Form | Value | Finding |
| Ki | Simvastatin Acid | 0.12 nM | Represents very high binding affinity to the HMG-CoA reductase active site. caymanchem.com |
| IC50 | Simvastatin Acid | ~3-20 nM | Demonstrates potent inhibition of HMG-CoA reductase activity in vitro. helsinki.fi |
| Inhibition Type | Simvastatin Acid | Competitive | The active form directly competes with the HMG-CoA substrate at the enzyme's active site. e-lactancia.orghelsinki.fidrugbank.com |
| Activity | This compound (Lactone) | Inactive Prodrug | Requires in vivo hydrolysis to become a pharmacologically active inhibitor. uio.noe-lactancia.org |
Cellular Uptake and Intracellular Trafficking of this compound in Model Systems
As a lipophilic compound, this compound (in its lactone form) primarily enters cells through passive diffusion across the cell membrane. drugbank.com Its uptake is also partially mediated by the organic anion-transporting polypeptide OATP1B1. acs.org Once inside the cell, the prodrug is hydrolyzed by intracellular esterases into its active, more hydrophilic acid form. nih.govresearchgate.netfrontiersin.org
The specific mechanisms of uptake and subsequent trafficking can vary depending on the cell type and experimental conditions:
Vascular Smooth Muscle Cells (VSMCs): In human VSMCs, simvastatin treatment was found to inhibit the endocytosis of aggregated low-density lipoproteins (agLDL), a process involved in foam cell formation. This suggests that beyond its direct enzyme inhibition, simvastatin can modulate lipid uptake pathways within these cells.
MC3T3 Pre-osteoblast Cells: In a study using a macromolecular prodrug of simvastatin self-assembled into micelles, the formulation was observed to be internalized by MC3T3 cells and trafficked through the lysosomal pathway. nih.gov
Human Umbilical Vein Endothelial Cells (HUVECs): A nano-prodrug formulation of simvastatin was shown to enter HUVEC cells via macropinocytosis and caveolin-mediated endocytosis. nih.gov This nano-prodrug was also capable of cell-to-cell transmission through an "endocytosis-efflux" mechanism. nih.gov
Probiotic Bacteria: Research has demonstrated that simvastatin can be transported into and bioaccumulated within certain probiotic bacteria cells. This process was found to be augmented by the presence of bile acids. nih.govfrontiersin.org
Impact of this compound on Mevalonate Pathway Flux in Research Models
The inhibition of HMG-CoA reductase by the active form of simvastatin has profound effects on the entire mevalonate metabolic pathway, which is responsible for producing cholesterol and a variety of non-sterol isoprenoids essential for various cellular functions. researchgate.net
Assessment of Isoprenoid Biosynthesis Modulation
By blocking the conversion of HMG-CoA to mevalonate, simvastatin effectively depletes the downstream supply of crucial isoprenoid intermediates, namely farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). nih.gov These molecules are vital for the post-translational modification process known as prenylation, where they are attached to small GTP-binding proteins like Ras and Rho.
Inhibition of Protein Prenylation: In research models, treatment with simvastatin leads to a significant reduction in the prenylation of proteins such as RhoA. nih.gov This inhibition of isoprenoid synthesis is a key mechanism behind many of the cholesterol-independent, or "pleiotropic," effects of statins.
Reversibility Studies: The direct impact on isoprenoid synthesis has been demonstrated in studies where the effects of simvastatin were reversed by the addition of exogenous isoprenoids. For example, the inhibition of aggregated LDL uptake in VSMCs by simvastatin was overcome by the addition of geranylgeraniol.
Effects on Downstream Lipid Synthesis in Cellular Models
The most direct and well-documented consequence of inhibiting the mevalonate pathway is the reduction of cholesterol synthesis. uio.no This effect has been observed in various cellular models. In a study on human vascular smooth muscle cells, simvastatin significantly reduced the accumulation of esterified cholesterol induced by aggregated LDL. This demonstrates a direct impact on lipid accumulation within cells that are key components of atherosclerotic plaques.
| Cell Model | Key Finding | Reference |
| Human Vascular Smooth Muscle Cells (VSMCs) | Simvastatin reduced the accumulation of esterified cholesterol derived from aggregated LDL uptake. | |
| Ovarian & Endometrial Cancer Cells | Simvastatin treatment resulted in a dose-dependent decrease in HMG-CoA reductase activity. | nih.govoncotarget.com |
| Yeast (Saccharomyces cerevisiae) | Statin treatment decreased sterol pools, particularly by reducing the content of sterol precursors. |
Computational Modeling and Theoretical Analysis of Simvastatin Ethyl Ester
Molecular Dynamics Simulations of Simvastatin (B1681759) Ethyl Ester Interactions with Biological Macromolecules (e.g., HMG-CoA reductase, cellular membranes)
Molecular dynamics (MD) simulations provide a virtual microscope to observe the dynamic interactions between a drug molecule and its biological environment at an atomic level. While specific MD studies on Simvastatin Ethyl Ester are not extensively documented in public literature, a wealth of information from simulations of the parent compound, simvastatin, offers a strong foundation for understanding its behavior.
Interactions with HMG-CoA Reductase: HMG-CoA reductase is the primary pharmacological target for statins. drugbank.com MD simulations are employed to investigate the stability of the drug-enzyme complex and the specific interactions that confer inhibitory activity. plos.org Statins inhibit this enzyme by occupying the active site where the natural substrate, HMG-CoA, binds. plos.org Simulations reveal the critical hydrogen bonds and hydrophobic interactions between the statin molecule and the amino acid residues of the enzyme's active site. plos.org For this compound, MD simulations would be invaluable to determine if the ethyl ester modification alters the binding conformation or the stability of the interaction with HMG-CoA reductase compared to the active hydroxy acid form of simvastatin.
Interactions with Cellular Membranes: The interaction of a drug with cellular membranes is critical for its absorption, distribution, and potential side effects. All-atom MD simulations have been performed on simvastatin's lactone and active acid forms to study their behavior within model lipid bilayers, such as those made of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC). acs.org These studies show that both forms of simvastatin spontaneously diffuse into the lipid bilayer, with the lactone form localizing deeper within the hydrophobic core. acs.org Such simulations help characterize the drug's impact on membrane properties like fluidity, thickness, and order. acs.orgnih.gov
For this compound, which is more lipophilic than the parent lactone, MD simulations would predict an even deeper penetration into the membrane's hydrophobic interior. This could have significant implications for its cellular uptake and its influence on membrane-bound proteins.
| Parameter | Typical Value/Description | Relevance |
|---|---|---|
| Membrane Model | POPC bilayer with or without cholesterol | Mimics the composition of a mammalian plasma membrane. acs.org |
| Force Field | CHARMM36, AMBER | A set of parameters used to describe the potential energy of the atoms and their interactions. |
| Water Model | TIP3P | Explicitly represents water molecules, which are crucial for simulating a realistic biological environment. |
| Simulation Time | Nanoseconds (ns) to Microseconds (µs) | Longer simulations are needed to observe complex events like membrane permeation. acs.org |
| Analyzed Properties | Area per lipid, bilayer thickness, order parameters, free energy of permeation | Quantifies the effect of the drug on the physical properties and stability of the cell membrane. acs.org |
Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles for this compound
Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic properties of a molecule, such as its structure, energy, and reactivity. northwestern.educyberleninka.ru Methods like Density Functional Theory (DFT) are commonly used to gain these insights for complex pharmaceutical molecules. researchgate.net
Electronic Structure and Molecular Conformation: For simvastatin, quantum chemistry calculations have been used to determine its most stable three-dimensional conformation in the gaseous phase. researchgate.net These studies have shown that the preferred conformation is analogous to that observed in the crystalline state. researchgate.net Such calculations can identify the distribution of electron density, molecular orbital energies (like HOMO and LUMO), and the dipole moment, which are fundamental to understanding the molecule's behavior. cyberleninka.ru The most flexible part of the simvastatin molecule has been identified as its ester tail. mdpi.com
Reactivity Profiles: Quantum chemical methods can predict a molecule's reactivity by calculating its susceptibility to chemical reactions. For instance, DFT has been used to study the hydroxy acid-lactone interconversion, a key activation step for statins. researchgate.netmdpi.com The calculations can map the energy landscape of this reaction, identifying the transition states and the energetic costs. researchgate.net For this compound, quantum calculations could predict its hydrolysis rate and compare its chemical stability to the parent simvastatin. Theoretical studies on the interaction between simvastatin and other molecules have been performed using DFT methods, which show that weak hydrogen bonds can form without affecting the chemical stability of the compounds. researchgate.net
| Property | Phase | Value (kJ·mol⁻¹) | Method |
|---|---|---|---|
| Standard Molar Enthalpy of Formation (ΔfHº) | Crystalline (Form I) | -1238.4 ± 5.6 | Combustion Calorimetry & Computational Chemistry researchgate.net |
| Liquid | -1226.4 ± 5.7 | Combustion Calorimetry & Computational Chemistry researchgate.net | |
| Gaseous | -1063.0 ± 7.1 | Combustion Calorimetry & Computational Chemistry researchgate.net |
In Silico Prediction of Metabolic Fate and Bioactivation Potential of this compound
In silico tools play a crucial role in predicting how a drug will be metabolized by the body, which influences its efficacy and safety. pensoft.net These computational approaches can forecast metabolic pathways and the formation of potentially reactive metabolites. pensoft.netwustl.edu
Metabolic Fate: Simvastatin undergoes extensive metabolism, and numerous metabolites have been identified through in vitro studies using liver microsomes. mdpi.comresearchgate.net In silico prediction tools, such as MetaPrint2D, can complement experimental data by identifying the atoms in a molecule that are most susceptible to metabolic reactions. nih.gov For simvastatin, bioinformatics analyses have correctly predicted that the lactone ring is a primary site for metabolic change, typically involving hydrolysis to the active hydroxy acid form. nih.gov
For this compound, the primary predicted metabolic pathway would be the hydrolysis of the ethyl ester bond, likely mediated by carboxylesterase enzymes. pensoft.net This would convert it into the corresponding carboxylic acid. Subsequent metabolic steps would likely mirror those of simvastatin, including hydroxylation and other oxidative processes catalyzed by cytochrome P450 enzymes. pensoft.net
Bioactivation Potential: Bioactivation is the process where a drug is converted into a chemically reactive metabolite that can bind to proteins or DNA, potentially leading to toxicity. In silico systems can screen for structural alerts or molecular fragments known to be associated with bioactivation. While simvastatin itself is generally considered safe, the prediction of reactive metabolite formation is a standard part of the computational safety assessment for any new chemical entity. wustl.edu For this compound, in silico toxicity prediction would assess whether the ethyl ester group or its metabolites could lead to the formation of reactive species.
| Parent Compound | Predicted Metabolic Reaction | Primary Enzyme Family | Resulting Product |
|---|---|---|---|
| Simvastatin (Lactone) | Lactone Ring Hydrolysis | Esterases, Paraoxonases | Simvastatin Hydroxy Acid (Active Form) nih.gov |
| This compound | Ester Hydrolysis | Carboxylesterases | Simvastatin Acid and Ethanol (B145695) pensoft.net |
| Simvastatin (various forms) | Hydroxylation | Cytochrome P450 (CYPs) | Hydroxylated Metabolites mdpi.comresearchgate.net |
| Simvastatin (various forms) | Oxidation | Cytochrome P450 (CYPs) | Exomethylene and Dihydrodiol Metabolites mdpi.comresearchgate.net |
Structure-Activity Relationship (SAR) Studies via Computational Chemistry for this compound Derivatives
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. nih.gov Computational chemistry provides powerful tools to conduct these studies, allowing for the rational design of more potent and selective drug candidates.
Principles of Computational SAR: Computational SAR involves creating a library of virtual derivatives of a lead compound and evaluating their properties using computational methods. Key properties often include binding affinity to the target protein (calculated via molecular docking or more advanced methods), solubility, and membrane permeability. By systematically modifying a specific part of the molecule—for instance, the ester group in this compound—researchers can build a predictive model of how these changes affect activity. nih.govrsc.org
Application to this compound Derivatives: For this compound, a computational SAR study could explore a range of different ester derivatives (e.g., methyl, propyl, butyl esters) to investigate how the size and nature of the alkyl group affect its interaction with HMG-CoA reductase. Molecular docking scores and MD simulations could predict whether a larger or smaller ester group improves or hinders binding to the enzyme's active site. Furthermore, properties like lipophilicity (logP) can be calculated to predict how changes in the ester group might influence the drug's absorption and distribution profile. Such studies are essential for optimizing the therapeutic properties of a lead compound and designing new derivatives with enhanced efficacy. researchgate.net
| Derivative | Modification | Predicted Effect on LogP (Lipophilicity) | Hypothesized Impact on HMG-CoA Reductase Binding |
|---|---|---|---|
| Simvastatin Methyl Ester | -CH₃ | Increase (vs. Acid form) | May alter fit in hydrophobic pocket. |
| This compound | -CH₂CH₃ | Further Increase | May provide a better hydrophobic interaction. |
| Simvastatin Propyl Ester | -(CH₂)₂CH₃ | Significant Increase | Potential for steric hindrance or enhanced hydrophobic contact. |
| Simvastatin Isopropyl Ester | -CH(CH₃)₂ | Significant Increase | Branched chain may introduce steric clashes, reducing affinity. |
Advanced Analytical Methodologies for Simvastatin Ethyl Ester Research
Chromatographic Techniques for Separation and Quantification in Research Matrices
Chromatography is the cornerstone for separating Simvastatin (B1681759) Ethyl Ester from impurities and quantifying it in diverse matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and frequently employed techniques in this domain.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Purity and Stability Studies
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common method for the analysis of simvastatin and its related substances, including esters. jocpr.com The development of a robust HPLC method is critical for assessing the purity of the compound and for stability-indicating assays, which monitor the formation of degradation products over time. sapub.org
Method development typically involves optimizing the separation on a C8 or C18 analytical column. nih.govresearchgate.net The mobile phase is often a gradient or isocratic mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic solvent, most commonly acetonitrile (B52724) or methanol (B129727). jocpr.comnih.govasianpubs.org Detection is usually performed using a UV detector, with the maximum absorbance (λmax) for simvastatin typically observed around 238 nm. asianpubs.orgasianpubs.org
Validation of the developed HPLC method is performed according to the International Conference on Harmonisation (ICH) guidelines. nih.gov This ensures the method is fit for its intended purpose. Key validation parameters include:
Linearity: The method demonstrates a linear relationship between the concentration of the analyte and the detector response over a specified range. For instance, linearity might be established in a concentration range of 10-100 μg/mL with a high correlation coefficient (r > 0.999). researchgate.netresearchgate.net
Accuracy: The closeness of the test results to the true value is often assessed through recovery studies. Good recoveries, typically in the range of 98-102%, indicate the method's accuracy. sapub.orgnih.gov
Precision: This is evaluated through repeatability (intra-day precision) and intermediate precision (inter-day precision), with results expressed as the relative standard deviation (%RSD). %RSD values of less than 2% are generally considered acceptable. sapub.orgresearchgate.net
Specificity: The method's ability to exclusively measure the analyte in the presence of other components, such as impurities or degradation products, is crucial for stability studies. jocpr.com
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These parameters define the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Forced degradation studies are performed under various stress conditions (acid, base, oxidation, heat, light) to demonstrate the stability-indicating power of the HPLC method, ensuring that all degradation products are well-separated from the main compound. jocpr.comasianpubs.org
| Parameter | Condition | Reference |
|---|---|---|
| Column | C18 or C8 (e.g., 250mm × 4.6mm, 5µm) | nih.govresearchgate.net |
| Mobile Phase | Acetonitrile:Water or Methanol:Buffer | nih.govresearchgate.net |
| Detection Wavelength | 230 - 240 nm | researchgate.netresearchgate.net |
| Flow Rate | 1.0 mL/min | researchgate.netasianpubs.org |
| Linearity Range | e.g., 3.5–550.0 µg/mL | researchgate.net |
| Accuracy (Recovery) | 99% - 102% | researchgate.netresearchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Derivatization Studies
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a highly sensitive and specific technique used for the trace analysis of volatile and semi-volatile compounds. While HPLC is more common for routine analysis of the intact Simvastatin Ethyl Ester molecule, GC-MS is particularly valuable for identifying and quantifying trace-level impurities, such as residual sulfonate esters (e.g., methyl methanesulfonate, ethyl methanesulfonate) which are potentially genotoxic and may arise from the manufacturing process. rsc.orgpsu.edu
For the analysis of these trace impurities, a method is developed using a capillary column (e.g., 30 m × 0.25 mm i.d.) and the mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. rsc.orgpsu.edu The method can achieve good linearity (R² > 0.99) in the low mg/L range. rsc.org
Direct analysis of simvastatin by GC-MS without derivatization has also been reported, using a column like a 5% Phenyl Polysilphenylene-siloxane. researchgate.net The electron ionization (EI) mass spectrum of simvastatin shows a characteristic molecular ion [M]⁺ at m/z 418. researchgate.net However, for certain applications, derivatization may be employed to increase the volatility and thermal stability of the analyte, thereby improving chromatographic performance and sensitivity.
| Application | Technique Details | Key Findings | Reference |
|---|---|---|---|
| Trace Analysis of Sulfonate Esters | Capillary Column (30m), SIM mode | Linearity (R² > 0.99) in 0.5–10 mg/L range. Reproducible with RSDs < 6%. | rsc.orgresearchgate.net |
| Simvastatin Determination | No derivatization, 5% Phenyl Polysilphenylene-siloxane column | Characterized by [M]⁺ at m/z 418. Applied to analysis in tablets and urine. | researchgate.net |
Advanced Spectroscopic Characterization for Structural Confirmation
While chromatography excels at separation and quantification, spectroscopy is essential for the definitive structural elucidation of this compound and its related compounds.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), provides highly accurate mass measurements, typically with mass errors in the low ppm range. This capability is crucial for confirming the elemental composition of the parent molecule and its impurities or metabolites. The high resolving power of instruments like a Q-Exactive mass spectrometer allows for the confident identification of compounds in complex mixtures, distinguishing between species with very similar nominal masses. researchgate.net This technique was instrumental in identifying an ethyl ester impurity in simvastatin tablets, where its structure was confirmed using LC-MS/MS and NMR. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete and unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively. The chemical shifts, coupling constants, and signal integrations allow for the precise mapping of the molecular skeleton and the stereochemistry of the compound. NMR has been used to characterize simvastatin and its synthesized impurities, confirming their structures with a high degree of certainty. nih.govresearchgate.netnih.gov The broad resonances observed in the ¹³C solid-state NMR (ssNMR) spectrum of amorphous simvastatin are indicative of its non-crystalline nature. nih.gov
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques that provide complementary structural information.
Infrared (IR) Spectroscopy: FTIR (Fourier-Transform Infrared) spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of simvastatin shows characteristic absorption bands corresponding to its structure. For example, a strong band for the free O–H stretching vibration appears around 3550 cm⁻¹, C-H stretching vibrations are seen between 2950-3000 cm⁻¹, and prominent C=O stretching vibrations for the ester and lactone groups are observed around 1717-1693 cm⁻¹. mdpi.com The lactone –C–O–C stretching vibration is also identifiable at approximately 1268 cm⁻¹. mdpi.com These specific frequencies confirm the presence of the key functional moieties within the this compound molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, specifically the chromophores. Simvastatin exhibits characteristic UV absorption maxima at approximately 231, 238, and 247 nm, which are attributable to the conjugated diene system in its hexahydronaphthalene (B12109599) ring structure. nih.gov The absorption at 238 nm is most commonly used for quantification in HPLC-UV methods. asianpubs.orgasianpubs.org
| Spectroscopic Technique | Parameter | Observed Value/Region | Reference |
|---|---|---|---|
| Infrared (IR) | O-H Stretch | ~3550 cm⁻¹ | mdpi.com |
| C-H Stretch (aliphatic) | 2950–3000 cm⁻¹ | mdpi.com | |
| C=O Stretch (Ester & Lactone) | 1693-1717 cm⁻¹ | mdpi.com | |
| -C-O-C Stretch (Lactone) | ~1268 cm⁻¹ | mdpi.com | |
| UV-Vis | λmax 1 | ~231 nm | nih.gov |
| λmax 2 (Primary) | ~238 nm | asianpubs.orgnih.gov | |
| λmax 3 | ~247 nm | nih.gov |
Orthogonal Analytical Approaches for Comprehensive Characterization (e.g., capillary electrophoresis)
The comprehensive characterization of pharmaceutical compounds and their related substances, such as this compound, necessitates the use of analytical techniques that offer different selectivity and separation mechanisms. This strategy, known as an orthogonal approach, is critical for ensuring that all potential impurities are detected and accurately quantified. While High-Performance Liquid Chromatography (HPLC) is a foundational technique in pharmaceutical analysis, its combination with or comparison against other methods provides a more complete analytical profile.
An impurity identified as this compound has been detected in simvastatin drug products. One study using UPLC-MS/MS deduced its molecular formula as C₂₇H₄₄O₆. researchgate.net Research has also shown that this compound can be formed as a degradation product on-column during liquid chromatography (LC) analysis. researchgate.net Specifically, when ethanol (B145695) is used as a replacement for other organic solvents in the mobile phase under high pH conditions, it can lead to the on-column transesterification of simvastatin's lactone ring, producing the corresponding ethyl ester. researchgate.net This finding highlights the importance of method development and the need for orthogonal methods to understand the complete impurity profile.
In one investigative study, an unknown impurity was detected when using a high pH mobile phase with a methanol gradient. researchgate.net When ethanol was substituted for methanol, the this compound was produced, confirming the on-column degradation pathway. researchgate.net The identity of this ester was confirmed using mass spectrometry. researchgate.net
Table 1: Mass Spectrometry Data for the Identification of this compound
This interactive table summarizes the mass spectrometry results from a study identifying this compound formed during chromatographic analysis.
| Parameter | Finding | Reference |
|---|---|---|
| Parent Ion (M+H)⁺ | 451.3057 Da | researchgate.net |
| Proposed Elemental Composition | C₂₆H₄₃O₆ | researchgate.net |
| Deduced Molecular Formula (from other study) | C₂₇H₄₄O₆ | researchgate.net |
| Major Fragment Ions (m/z) | 299.1997, 317.2104, 335.2187, 357.2029 | researchgate.net |
Capillary electrophoresis (CE) represents a powerful orthogonal technique to liquid chromatography for the analysis of statins and their impurities. researchgate.net CE separates molecules based on their charge-to-size ratio in an electric field, a fundamentally different principle from the partitioning mechanism used in reversed-phase HPLC. mdpi.com This difference in separation mechanism makes it highly unlikely that impurities co-eluting in an HPLC system will also co-migrate in a CE system, thus providing a more accurate assessment of purity.
While specific applications of CE for the analysis of this compound are not extensively detailed in current literature, the technique has been widely applied to the analysis of other hypolipidemic agents, including various statins. researchgate.net The flexibility of CE allows for multiple modes of operation, such as capillary zone electrophoresis (CZE), which is well-suited for separating charged species, including the hydrolyzed acid form of statins. researchgate.netmdpi.com The ability to incorporate chiral selectors, like cyclodextrins, also makes CE a valuable tool for separating enantiomeric impurities. mdpi.com
Table 2: Comparison of Orthogonal Analytical Techniques: HPLC vs. Capillary Electrophoresis
This interactive table outlines the differing principles of HPLC and Capillary Electrophoresis, highlighting their orthogonal nature.
| Characteristic | High-Performance Liquid Chromatography (HPLC) | Capillary Electrophoresis (CE) |
|---|---|---|
| Separation Principle | Partitioning between a mobile phase and a stationary phase based on polarity/hydrophobicity. | Differential migration of analytes in an electric field based on charge-to-size ratio. mdpi.com |
| Primary Driver of Separation | Mobile phase flow under high pressure. | Applied high voltage. mdpi.com |
| Selectivity Based On | Chemical interactions with the stationary phase (e.g., C18). | Analyte electrophoretic mobility and electroosmotic flow. researchgate.net |
| Application to Statins | Commonly used for routine quality control, impurity profiling, and quantification. nih.govontosight.ai | Effective for separating statins, their metabolites, and related substances, offering high efficiency and resolution. researchgate.net |
The use of such orthogonal methods is a cornerstone of modern pharmaceutical analysis and quality control. By employing techniques with different separation principles, such as coupling LC-MS with CE, a more robust and comprehensive characterization of this compound and other potential impurities can be achieved, ensuring a thorough understanding of the substance's purity profile.
Future Research Directions and Translational Perspectives for Simvastatin Ethyl Ester
Development of Novel Simvastatin (B1681759) Ethyl Ester Analogs as Mechanistic Probes
The synthesis of novel analogs of simvastatin, including variations on its ester group, presents a powerful strategy for probing the mechanisms of its action, metabolism, and interaction with biological targets. Future research can focus on creating a library of analogs where the 2,2-dimethylbutyrate side chain is replaced with other ester functionalities, such as an ethyl ester or other alkyl esters. mdpi.comekb.eg
These new chemical entities would serve as mechanistic probes to:
Elucidate Structure-Activity Relationships: By systematically altering the ester group, researchers can investigate how changes in steric hindrance, lipophilicity, and electronic properties affect the molecule's ability to be hydrolyzed by esterases and how the resulting active form interacts with its target, HMG-CoA reductase.
Investigate Enzyme Specificity: These analogs would be invaluable in studying the substrate specificity of the various esterases involved in simvastatin's activation. nih.gov Comparing the hydrolysis rates of different ester analogs can help map the active sites of enzymes like carboxylesterases and paraoxonases.
Develop Selective Inhibitors: While simvastatin inhibits HMG-CoA reductase, its analogs could be designed to target other enzymes or pathways. For example, modifying the core structure in parallel with the ester group could lead to compounds with novel therapeutic effects or reduced side effects. The development of efficient, multistep synthetic routes, sometimes employing biocatalysts, is crucial for producing these analogs in sufficient purity and quantity for detailed studies. mdpi.comjchemrev.com
The synthesis of such analogs often involves complex chemical transformations, including the protection and deprotection of hydroxyl groups and regioselective esterification. mdpi.comgoogle.com Advances in biocatalysis, using enzymes like acyltransferases, could provide more efficient and selective methods for creating these novel probes without the need for extensive chemical protection steps. mdpi.com
Investigation of Esterase Selectivity for Simvastatin Ethyl Ester Bioactivation
Simvastatin is hydrolyzed to its active acid form by a range of esterases, and the efficiency of this conversion is a critical determinant of its therapeutic effect. nih.govresearchgate.net Significant research has identified that in humans, both carboxylesterases (CES) and paraoxonases (PON) are the major enzymes responsible for this bioactivation in the blood, whereas in rats, carboxylesterase is the primary mediator. nih.govresearchgate.net
Future investigations should aim to dissect the selectivity of these esterases with greater precision. Using a panel of simvastatin ester analogs, as described in the previous section, would be a key strategy. Research should focus on:
Quantifying Catalytic Efficiency: Determining the kinetic parameters (like Km and kcat) for the hydrolysis of various ester analogs by purified human recombinant esterases (e.g., CES1, CES2, PON1, PON3) would provide quantitative data on substrate preference. nih.govnih.govnih.gov This could reveal why certain esterases are more efficient than others.
Identifying Isoform-Specific Contributions: Humans express several esterase isoforms with distinct tissue distributions and substrate specificities. nih.gov For example, CES1 is predominant in the liver, while CES2 is found in the small intestine. nih.gov Understanding which isoforms are most critical for activating simvastatin (or its analogs) in specific tissues could inform the design of targeted therapies.
Probing Interspecies Differences: The marked difference in esterase activity between humans and preclinical models like rats highlights a challenge in translational research. nih.govmdpi.com Further studies are needed to characterize the full profile of esterases in different species to improve the predictive value of animal studies.
A study using human recombinant enzymes identified simvastatin as a substrate for PON1, CES1b, PON3, and CES1c, with varying levels of intrinsic clearance, as detailed in the table below. nih.gov
| Enzyme | Intrinsic Clearance (Clint) (μL/min/mg protein) |
| PON1 | 8.75 |
| CES1b | 5.77 |
| PON3 | 3.93 |
| CES1c | 2.45 |
| Data sourced from Li et al., 2019. nih.gov |
This data demonstrates clear differences in how effectively these enzymes hydrolyze simvastatin, underscoring the importance of understanding esterase selectivity. nih.gov
Integration of Multi-Omics Data for Comprehensive Understanding of this compound Biotransformation
To achieve a comprehensive understanding of how this compound and its analogs are processed in the body, it is essential to move beyond single-pathway analyses and embrace a systems biology approach. The integration of multiple "omics" datasets—including metabolomics, proteomics, and lipidomics—can provide an unprecedentedly detailed map of the drug's biotransformation and its downstream effects. nih.govdtu.dk
Future research should focus on:
Comprehensive Metabolite Profiling (Metabolomics): High-throughput mass spectrometry can identify not only the primary active acid but also a wide array of other phase I and phase II metabolites. mdpi.comresearchgate.net A large-scale study on simvastatin treatment has already identified 321 associated metabolites, revealing profound effects on lipids, amino acids, peptides, and other pathways. nih.gov Future work could apply this to specific ester analogs to see how the metabolic signature changes.
Protein Interaction and Expression Analysis (Proteomics): Proteomics can identify the proteins that interact with simvastatin or whose expression levels change upon treatment. nih.gov This can reveal the full spectrum of enzymes involved in its metabolism and uncover novel protein targets that mediate its pleiotropic effects. upm.edu.my
Global Lipid Changes (Lipidomics): As a lipid-lowering agent, simvastatin's most direct impact is on the lipidome. Detailed lipidomic analyses can map the specific changes in various lipid classes, such as cholesterol esters and phospholipids (B1166683), providing insights into the variability of patient response. nih.gov
By integrating these datasets, researchers can construct detailed network models of simvastatin's metabolic fate. For example, one could correlate the expression levels of specific esterases (from proteomics data) with the formation rate of specific metabolites (from metabolomics data) across a population. This approach could help explain inter-individual variability in drug response and identify new biomarkers to predict therapeutic outcomes. nih.govnih.gov
| Omics Approach | Key Findings Related to Simvastatin | Potential Future Direction for Ester Analogs |
| Metabolomics | Identified 321 metabolites affected by simvastatin, including lipids, amino acids, peptides, and xenobiotics. nih.gov | Compare metabolic fingerprints of different analogs to link ester structure to specific pathway perturbations. |
| Proteomics | Identified protein interactors of cellular receptors affected by simvastatin, revealing novel regulators of inflammatory signaling. nih.gov | Map the interactome of novel analogs to discover unique protein targets and off-target effects. |
| Lipidomics | Revealed that baseline levels of certain cholesterol esters and phospholipids correlate with LDL-C response to treatment. nih.gov | Assess how different ester groups on the simvastatin scaffold alter the global lipid profile and efficacy. |
Potential for this compound as a Research Tool in Drug Delivery Systems (e.g., prodrug strategies)
The inherent nature of simvastatin as an ester prodrug makes it an excellent candidate and research tool for the development of advanced drug delivery systems. nih.govscispace.comijpsjournal.com Its conversion from a lipophilic, inactive form to a hydrophilic, active form is a trigger that can be exploited in sophisticated "smart" delivery strategies. researchgate.netnih.gov
Future research in this area could leverage the this compound scaffold to:
Develop Targeted Nanoparticles: Simvastatin's lipophilicity allows for high entrapment efficiency within lipid-based or polymeric nanoparticles. scielo.brscielo.brijrpr.comnih.gov These nanoparticles can be engineered to target specific tissues, such as bone, where simvastatin has shown anabolic effects. nih.govresearchgate.net Once at the target site, local esterases would activate the drug, concentrating its therapeutic action while minimizing systemic exposure.
Create Self-Assembling Macromolecular Prodrugs: An innovative approach involves synthesizing an amphiphilic macromolecule where the hydrophobic segment is a derivative of simvastatin itself. nih.gov For instance, a polyethylene (B3416737) glycol (PEG) chain can be attached to a simvastatin trimer, creating a prodrug that spontaneously assembles into micelles in an aqueous environment. nih.gov These micelles can not only deliver the covalently bound simvastatin but also encapsulate additional free drug, increasing the payload. nih.gov
Design Cascade-Releasing Systems: The esterase-triggered activation of simvastatin can be the first step in a multi-stage release mechanism. researchgate.netnih.gov For example, the hydrolysis of the ester could induce a conformational change or a secondary chemical reaction (like an elimination reaction) that releases a second therapeutic agent. This makes the simvastatin scaffold a potential tool for combination therapies delivered from a single molecular entity.
These advanced drug delivery systems aim to overcome key limitations of conventional therapy, such as poor bioavailability and lack of tissue specificity, thereby enhancing therapeutic efficacy and patient compliance. nih.govijpsjournal.com
Q & A
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) confirm structural integrity. For thermal stability analysis, differential scanning calorimetry (DSC) can monitor melting points and decomposition .
Q. What are the critical considerations when synthesizing this compound to ensure high yield and reproducibility?
- Methodological Answer : Optimize reaction parameters (e.g., temperature, catalyst concentration) using factorial design (e.g., Central Composite Design). Monitor esterification kinetics via time-course sampling. Purification via column chromatography or recrystallization ensures minimal byproducts. Document protocols rigorously for reproducibility .
Advanced Research Questions
Q. How should researchers design experiments to investigate the metabolic pathways of this compound in in vitro models?
- Methodological Answer : Use hepatocyte cell lines (e.g., HepG2) to simulate hepatic metabolism. Employ LC-MS/MS to identify metabolites. Include control groups with cytochrome P450 inhibitors (e.g., ketoconazole) to assess enzyme-specific pathways. Validate findings with isotopic labeling (e.g., ¹⁴C-labeled substrates) .
Q. What methodologies are recommended for analyzing contradictory data on the stability of this compound under different physiological conditions?
- Methodological Answer : Conduct accelerated stability studies at varying pH (1.2–7.4) and temperatures (25–40°C). Use second-derivative UV spectroscopy to resolve overlapping degradation peaks. Statistical tools (e.g., ANOVA with Tukey’s post-hoc test) identify significant variability. Replicate experiments under controlled humidity to isolate confounding factors .
Q. How can in silico modeling be integrated with experimental studies to predict the interaction mechanisms of this compound with target enzymes?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to HMG-CoA reductase. Validate with surface plasmon resonance (SPR) for kinetic parameters (KD, kon/koff). Compare results with quantum mechanical calculations (e.g., DFT) to refine electrostatic interactions .
Data Presentation & Reproducibility
Q. How should raw and processed data from this compound studies be structured to ensure transparency?
- Methodological Answer : Present raw data (e.g., NMR spectra, chromatograms) in supplementary materials. Processed data (e.g., kinetic constants, IC50 values) should include error margins (SD/SEM) and statistical significance. Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for compound characterization tables, ensuring all synthetic steps are traceable .
Conflict Resolution in Experimental Outcomes
Q. What strategies resolve discrepancies in the reported bioactivity of this compound across different cell lines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
